3-bromo-N-toluidine HBr
Overview
Description
3-bromo-N-toluidine HBr is an organic compound with the molecular formula C7H9Br2N. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methyl group, and a bromine atom is attached to the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-toluidine HBr typically involves the bromination of N-methylaniline. The process can be carried out using bromine in the presence of a solvent like acetic acid. The reaction is exothermic and requires careful control of temperature to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-toluidine HBr undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-methylaniline.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the substituent introduced, such as N-methyl-3-aminophenol.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: The major product is N-methylaniline.
Scientific Research Applications
3-bromo-N-toluidine HBr is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-toluidine HBr involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylaniline
- 4-Bromo-N-methylaniline
- N-Methyl-4-nitroaniline
- 4-Bromo-N,N-dimethylaniline
Uniqueness
3-bromo-N-toluidine HBr is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
3-bromo-N-methylaniline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLNVRLVTQPHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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